Acat-IN-8

ACAT1 Enzyme Inhibition IC50

Acat-IN-8 (CAS 199984-35-5) is a weak ACAT inhibitor (IC50 145 μM) with dual NF-κB suppression. Ideal for deconvoluting cholesterol metabolism and inflammatory signaling cross-talk. Critical as a benchmark or negative control in medicinal chemistry. Purchase ≥98% purity for reproducible research.

Molecular Formula C32H49N3O5S
Molecular Weight 587.8 g/mol
Cat. No. B11930456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-8
Molecular FormulaC32H49N3O5S
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C
InChIInChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m1/s1
InChIKeyOONGEPAWWNZIAT-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acat-IN-8: Chemical Identity and Baseline Inhibitory Profile


Acat-IN-8 (CAS: 199984-35-5) is a synthetic small molecule that functions as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for intracellular cholesterol esterification . Structurally, it belongs to the aminosulfonyl urea class and is identified as Example 206 in its originating patent literature . Its baseline biochemical characterization defines it as a relatively weak ACAT inhibitor, with a reported IC50 of 145 μM in enzymatic assays . Distinct from many classic ACAT inhibitors, Acat-IN-8 has been documented to also inhibit NF-κB-mediated transcription, suggesting a dual functional profile [1].

Acat-IN-8: Why Substitution with Standard ACAT Inhibitors Risks Experimental Divergence


Generic substitution among ACAT inhibitors is scientifically unsound due to vast differences in target potency, isoform selectivity, and off-target signaling effects. While potent inhibitors like TMP-153 (IC50 ~5-10 nM [1]) or CI-976 (IC50 73 nM ) are optimized for robust cholesterol esterification blockade, Acat-IN-8 occupies a unique niche: it is a weak ACAT binder (IC50 145 μM ) that additionally suppresses NF-κB-mediated transcription [2]. Interchanging Acat-IN-8 with high-potency ACAT inhibitors will drastically alter the magnitude of cholesterol metabolism modulation and introduce confounding effects on inflammatory signaling pathways. The functional outcome in cellular models is therefore compound-specific, mandating precise reagent selection based on the experimental question being addressed.

Acat-IN-8: Quantitative Differentiation from Major ACAT Inhibitor Classes


Comparative ACAT Inhibitory Potency: Acat-IN-8 vs. TMP-153, CI-976, and Avasimibe

Acat-IN-8 exhibits a significantly lower affinity for ACAT compared to reference inhibitors, with an IC50 of 145 μM . In stark contrast, TMP-153 achieves IC50 values of 5-10 nM [1], CI-976 has an IC50 of 73 nM , and Avasimibe shows an IC50 of 3.3 μM . This 3-4 orders of magnitude difference in potency fundamentally alters the utility of Acat-IN-8, positioning it as a tool for conditions requiring partial or weak ACAT engagement rather than complete enzymatic suppression.

ACAT1 Enzyme Inhibition IC50

Functional Duality: Concurrent ACAT Inhibition and NF-κB Pathway Suppression

A distinguishing feature of Acat-IN-8 is its documented ability to inhibit NF-κB-mediated transcription in addition to its ACAT inhibitory activity [1]. This dual functionality is not reported for comparators such as TMP-153, CI-976, or Avasimibe in their primary characterization, which focus solely on lipid metabolism . While quantitative IC50 values for the NF-κB effect are not available in the public domain, the qualitative addition of an immunomodulatory/inflammatory signaling axis represents a clear differentiation from the single-target profiles of other ACAT inhibitors.

NF-κB Inflammation Transcription

Chemical Scaffold Differentiation: Aminosulfonyl Urea Core vs. Other ACAT Inhibitors

Acat-IN-8 possesses an aminosulfonyl urea core structure , which is chemically distinct from the trimethoxyphenyl (CI-976), sulfamate (Avasimibe), or quinoline (TMP-153) scaffolds found in other ACAT inhibitors [1][2][3]. This structural divergence underpins its unique weak binding affinity for ACAT and its observed activity against NF-κB. The physicochemical properties (e.g., LogP ~6.9, 12 rotatable bonds ) further differentiate its molecular behavior, impacting solubility, membrane permeability, and off-target interaction profiles.

Chemical Structure Scaffold Aminosulfonyl Urea

Acat-IN-8: Optimal Scientific and Preclinical Application Scenarios


Investigating the Crosstalk Between Cholesterol Esterification and NF-κB-Driven Inflammation

Acat-IN-8 is ideally suited for cellular models where researchers aim to dissect the interplay between lipid metabolism and inflammatory signaling. Unlike potent, selective ACAT inhibitors that profoundly block cholesterol ester formation, Acat-IN-8 provides a weak ACAT inhibitory signal (IC50 145 μM ) coupled with NF-κB pathway suppression [1]. This allows for the study of how mild perturbations in lipid handling intersect with transcriptional inflammatory responses, a scenario not addressable with single-mechanism tools.

Structure-Activity Relationship (SAR) Studies for ACAT Inhibitor Development

Given its unique aminosulfonyl urea scaffold and distinct potency profile relative to ureas, sulfamates, and quinolines, Acat-IN-8 serves as a critical benchmark in medicinal chemistry campaigns. Its weak ACAT affinity (145 μM ) provides a valuable negative control or starting point for scaffold hopping and optimization efforts aimed at improving binding affinity while retaining the novel chemotype's favorable properties.

Differentiating Target Engagement from Off-Target Signaling Effects

In complex biological systems, distinguishing direct ACAT inhibition from secondary signaling effects is challenging. Acat-IN-8's weak ACAT potency (145 μM ) and reported NF-κB inhibition [1] make it an essential control compound. It can be used in parallel with potent inhibitors (e.g., CI-976, IC50 73 nM ) to deconvolute whether observed phenotypes are due to robust cholesterol ester depletion or alternative signaling cascades triggered by the compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acat-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.